molecular formula C10H8ClNO2 B184953 (3-(2-Chlorophenyl)isoxazol-5-yl)methanol CAS No. 438565-33-4

(3-(2-Chlorophenyl)isoxazol-5-yl)methanol

Cat. No. B184953
M. Wt: 209.63 g/mol
InChI Key: SSRHWYXRRHPGRM-UHFFFAOYSA-N
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Description

“(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” is a chemical compound with the empirical formula C10H8ClNO2 . It is a halogenated heterocycle and is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of “(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” consists of a chlorophenyl group attached to an isoxazole ring, which is further connected to a methanol group . The exact mass of the molecule is 209.0243562 .


Physical And Chemical Properties Analysis

“(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” has a molecular weight of 209.63 . It has a density of 1.339g/cm3, a melting point of 73-76°C, a boiling point of 370.5ºC at 760mmHg, and a flash point of 177.9ºC . It has a topological polar surface area of 46.3 and a complexity of 191 .

Scientific Research Applications

  • Corrosion Inhibition : A study investigated the use of derivatives of this compound as corrosion inhibitors for mild steel in HCl solutions. It was found that these inhibitors are efficient mixed-type corrosion inhibitors, with their performance increasing with concentration and decreasing temperature (Sadeghzadeh et al., 2021).

  • Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds using derivatives of (3-(2-Chlorophenyl)isoxazol-5-yl)methanol. For instance, the synthesis of alkyl(isoxazolylmethoxyphenyl)tetrazoles, which are important in medicinal chemistry, was achieved using a derivative of this compound (Mirzaei et al., 2008).

  • Antiviral Activity : A study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from a similar chlorophenyl compound. Some of these synthesized compounds showed anti-tobacco mosaic virus activity (Chen et al., 2010).

  • Cytotoxic Activity : Compounds derived from (3-(2-Chlorophenyl)isoxazol-5-yl)methanol have been tested for cytotoxic activity against human cancer cell lines. Certain derivatives showed potent cytotoxicity (Rao et al., 2014).

  • Antibacterial Activity : Synthesized derivatives of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles have been evaluated for their antibacterial properties, demonstrating the potential of chlorophenyl-isoxazole compounds in antimicrobial applications (Mogilaiah et al., 2009).

  • Supramolecular Networks : Research on the structural characteristics of isoxazole derivatives, including those with chlorophenyl groups, has revealed significant differences in intermolecular interaction patterns based on molecular modifications, which is critical in understanding the properties of these compounds (Rajalakshmi et al., 2012).

Safety And Hazards

“(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” is classified as an irritant . It’s recommended to handle it with care and avoid contact with skin and eyes .

properties

IUPAC Name

[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRHWYXRRHPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363000
Record name [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol

CAS RN

438565-33-4
Record name [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of triethylamine (48 mL) in diethyl ether (0.5 L) was added over two hours to a 0° C. solution of the compound prepared in Example 5 (50.0 g) and propargyl alcohol (31 mL) in diethyl ether (1.2 L). The reaction was stirred at room temperature overnight, washed with water, dried over anhydrous magnesium sulfate and concentrated to obtain the title compound (50.0 g) having the following physical data.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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